2,2-Dimethyl-4-phenylpentanenitrile

Catalog No.
S12551591
CAS No.
75490-39-0
M.F
C13H17N
M. Wt
187.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-phenylpentanenitrile

CAS Number

75490-39-0

Product Name

2,2-Dimethyl-4-phenylpentanenitrile

IUPAC Name

2,2-dimethyl-4-phenylpentanenitrile

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

InChI

InChI=1S/C13H17N/c1-11(9-13(2,3)10-14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3

InChI Key

GWCCFAFCQHECBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C#N)C1=CC=CC=C1

2,2-Dimethyl-4-phenylpentanenitrile is an organic compound with the molecular formula C13H17NC_{13}H_{17}N and a molecular weight of approximately 201.28 g/mol. It features a nitrile functional group (-C≡N) attached to a branched carbon chain, which includes two methyl groups and a phenyl group. The compound is identified by its IUPAC name, 2,2-dimethyl-4-phenylpentanenitrile, and its CAS number is 75490-39-0. Its structure can be represented as follows:

This compound is notable for its unique arrangement of functional groups, which contributes to its chemical reactivity and potential applications in various fields.

  • Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
  • Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

These reactions highlight the versatility of 2,2-dimethyl-4-phenylpentanenitrile in synthetic organic chemistry.

While specific biological activity data for 2,2-dimethyl-4-phenylpentanenitrile is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the nitrile and phenyl groups may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding. Further studies would be required to elucidate its specific biological effects.

The synthesis of 2,2-dimethyl-4-phenylpentanenitrile typically involves the following methods:

  • Nitrilation of Ketones: A common approach is the reaction of a suitable ketone precursor with a cyanide source (e.g., sodium cyanide) under basic conditions. This method allows for the formation of the nitrile group while maintaining the integrity of the carbon skeleton.
  • Grignard Reactions: Another method involves using Grignard reagents to introduce the phenyl group followed by subsequent nitrilation.

These methods are conducted under controlled conditions to optimize yield and purity.

2,2-Dimethyl-4-phenylpentanenitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique functional groups.
  • Agricultural Chemicals: Possible use in developing agrochemicals or pesticides.
  • Material Science: Utilized in creating polymers or materials with specific properties.

The versatility of this compound makes it valuable in both research and industrial applications.

Interaction studies involving 2,2-dimethyl-4-phenylpentanenitrile could focus on:

  • Protein Binding: Investigating how this compound interacts with proteins, which could provide insights into its potential biological activity.
  • Enzyme Inhibition: Assessing whether it acts as an inhibitor for specific enzymes could reveal therapeutic potentials.

These studies are essential for understanding how this compound might function in biological systems.

Several compounds share structural similarities with 2,2-dimethyl-4-phenylpentanenitrile. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-4-phenylbutanenitrileShorter carbon chainLacks branching at C2
4-Methyl-4-phenylhexanenitrileLonger carbon chainIncreased chain length affects reactivity
4-Methyl-4-phenylpentanoic acidContains carboxylic acid instead of nitrileDifferent functional group alters chemical behavior
3-Methyl-3-(4-methylphenyl)butanenitrileDifferent placement of methyl groupAlters steric hindrance and electronic properties

The uniqueness of 2,2-dimethyl-4-phenylpentanenitrile lies in its specific combination of functional groups and carbon chain length, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

187.136099547 g/mol

Monoisotopic Mass

187.136099547 g/mol

Heavy Atom Count

14

Use Classification

Fragrance Ingredients

General Manufacturing Information

Benzenebutanenitrile, .alpha.,.alpha.,.gamma.-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-09-2024

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